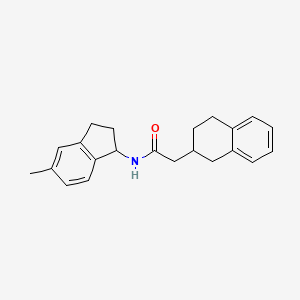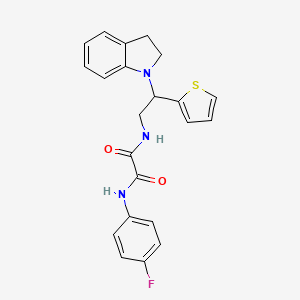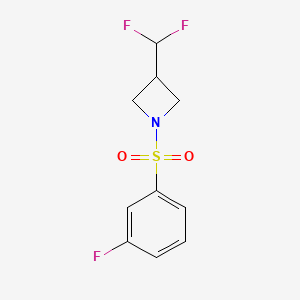![molecular formula C22H22ClN3O4S B2778326 N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688053-77-2](/img/no-structure.png)
N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a useful research compound. Its molecular formula is C22H22ClN3O4S and its molecular weight is 459.95. The purity is usually 95%.
BenchChem offers high-quality N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Research on quinazoline derivatives often focuses on their synthesis and chemical reactivity. For instance, studies on the reactions of anthranilamide with isocyanates demonstrate the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and related compounds, highlighting the versatility of quinazoline chemistry in generating various biologically active molecules (Chern et al., 1988).
Antimicrobial Activity
Quinazolinone derivatives have been explored for their antimicrobial properties. Patel et al. (2010) synthesized quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone and screened them for antibacterial and antifungal activities, showcasing the potential of these compounds in developing new antimicrobial agents (Patel, Patel, & Patel, 2010).
Anti-Inflammatory and Cytotoxic Effects
Some derivatives are investigated for their anti-inflammatory and cytotoxic effects, indicating their potential in treating inflammation and cancer. Al-Salahi et al. (2013) evaluated the cytotoxicity and anti-inflammatory activity of methylsulfanyl-triazoloquinazolines, identifying compounds with promising therapeutic effects (Al-Salahi et al., 2013).
Drug Design and Biological Activity
Quinazoline derivatives are also significant in drug design, particularly as enzyme inhibitors and receptor antagonists. For example, research into farnesyl protein transferase inhibitors has led to the development of potent agents for in vivo inhibition, showcasing the role of quinazoline derivatives in targeting specific proteins involved in disease processes (Angibaud et al., 2003).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves the reaction of 2-chlorobenzylamine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 2-chloro-N-(2,3-dichloro-5,6-dicyano-1,4-benzoquinonyl)benzylamine. This intermediate is then reacted with 2-amino-5,6-dihydro-8-oxo-6-sulfanylidene-1,3-dioxolo[4,5-g]quinazoline to form the final product.", "Starting Materials": [ "2-chlorobenzylamine", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "2-amino-5,6-dihydro-8-oxo-6-sulfanylidene-1,3-dioxolo[4,5-g]quinazoline", "hexanoyl chloride", "triethylamine", "dichloromethane", "ethanol" ], "Reaction": [ "Step 1: 2-chlorobenzylamine is reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in dichloromethane with triethylamine as a base to form 2-chloro-N-(2,3-dichloro-5,6-dicyano-1,4-benzoquinonyl)benzylamine.", "Step 2: 2-chloro-N-(2,3-dichloro-5,6-dicyano-1,4-benzoquinonyl)benzylamine is reacted with 2-amino-5,6-dihydro-8-oxo-6-sulfanylidene-1,3-dioxolo[4,5-g]quinazoline in ethanol to form N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide." ] } | |
CAS-Nummer |
688053-77-2 |
Produktname |
N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
Molekularformel |
C22H22ClN3O4S |
Molekulargewicht |
459.95 |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C22H22ClN3O4S/c23-16-7-4-3-6-14(16)12-24-20(27)8-2-1-5-9-26-21(28)15-10-18-19(30-13-29-18)11-17(15)25-22(26)31/h3-4,6-7,10-11H,1-2,5,8-9,12-13H2,(H,24,27)(H,25,31) |
InChI-Schlüssel |
CRCXLQSIYYFYSM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCCCC(=O)NCC4=CC=CC=C4Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2778245.png)

![5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2778248.png)


![2-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2778252.png)

![1-Benzyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2778255.png)
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2778257.png)
![N-(1-hydroxy-2-methylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2778259.png)
![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2778261.png)
![N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2778262.png)

